Sodium;2-hexyl-3-phenoxybenzenesulfonate
Description
Sodium 2-hexyl-3-phenoxybenzenesulfonate is an organosulfonate compound characterized by a benzene ring substituted with a hexyl chain at position 2, a phenoxy group at position 3, and a sulfonate group (-SO₃⁻Na⁺) at position 1. Its properties are influenced by the electron-withdrawing sulfonate group, the steric effects of the branched hexyl chain, and the aromatic phenoxy substituent, which may enhance stability and solubility in polar solvents .
Properties
Molecular Formula |
C18H21NaO4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
sodium;2-hexyl-3-phenoxybenzenesulfonate |
InChI |
InChI=1S/C18H22O4S.Na/c1-2-3-4-8-12-16-17(22-15-10-6-5-7-11-15)13-9-14-18(16)23(19,20)21;/h5-7,9-11,13-14H,2-4,8,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
LQONWVIHYMEWNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-hexyl-3-phenoxybenzenesulfonate typically involves the sulfonation of 2-hexyl-3-phenoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hexyl-3-phenoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted phenoxybenzenesulfonates.
Scientific Research Applications
Sodium;2-hexyl-3-phenoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium;2-hexyl-3-phenoxybenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better interaction between different phases. This compound can interact with lipid bilayers, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid molecules and proteins within the cell membrane .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
- Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S) This linear alkyl sulfonate lacks aromatic substituents, resulting in lower thermal stability and reduced surfactant efficiency compared to the target compound. Its shorter chain (C6 vs. branched hexyl) and absence of a phenoxy group limit its ability to form stable micelles in nonpolar environments. Purity grades (e.g., USP standards) highlight its use in analytical chemistry as an ion-pairing agent .
Sodium 2-Ethylhexyl Sulfate (C₈H₁₇NaO₄S)
A sulfate ester with a branched ethylhexyl chain, this compound has higher solubility in water but lower hydrolytic stability than sulfonates. Its applications in detergents and emulsifiers are comparable to the target compound, but the sulfate group’s susceptibility to degradation under acidic conditions limits its utility in high-temperature processes .
Aromatic Sulfonates with Functional Substitutions
- Potassium Guaiacolsulfonate (C₇H₇KO₆S) Featuring a hydroxymethoxybenzene ring, this potassium salt has enhanced polarity due to hydroxyl groups, improving solubility in aqueous systems. However, the potassium counterion reduces its solubility in organic solvents compared to sodium salts.
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate (C₉H₇NaO₈)
This compound’s multiple hydroxyl groups increase its polarity and antioxidant capacity, making it suitable for pharmaceutical formulations. Unlike the target compound, its lack of a long alkyl chain limits its surfactant properties but enhances its role in free radical scavenging .
Carboxylate and Sulfonate Derivatives
- Sodium 2-Ethylhexanoate (C₈H₁₅NaO₂) A carboxylate with a branched alkyl chain, this compound is less acidic (pKa ~5) than sulfonates (pKa ~1), reducing its ionization in neutral environments. It is widely used as a corrosion inhibitor, whereas the target compound’s sulfonate group offers stronger acidity and ionic character, favoring applications requiring pH stability .
Physicochemical and Functional Comparisons
Table 1. Key Properties of Sodium 2-Hexyl-3-Phenoxybenzenesulfonate and Analogs
| Compound | Molecular Weight | Solubility (Water) | Stability (pH 2–12) | Primary Applications |
|---|---|---|---|---|
| Sodium 2-hexyl-3-phenoxybenzenesulfonate | ~330 g/mol | Moderate | High | Surfactants, intermediates |
| Sodium 1-Hexanesulfonate | 188.22 g/mol | High | Moderate | Ion-pairing chromatography |
| Sodium 2-Ethylhexyl Sulfate | 288.3 g/mol | Very High | Low (acid hydrolysis) | Detergents, emulsifiers |
| Potassium Guaiacolsulfonate | ~246 g/mol | High | Moderate | Pharmaceuticals (expectorants) |
Table 2. Substituent Effects on Performance
| Feature | Target Compound | Sodium 1-Hexanesulfonate | Sodium 2-Ethylhexanoate |
|---|---|---|---|
| Hydrophobic Group | Branched hexyl + phenoxy | Linear hexyl | Branched ethylhexyl |
| Hydrophilic Group | Sulfonate | Sulfonate | Carboxylate |
| Thermal Stability | High (sulfonate group) | Moderate | Low (carboxylate degradation) |
| Surfactant Efficiency | High (balanced HLB) | Low (no aromatic stabilization) | Moderate (limited solubility) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
